3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(3,5-dimethyl-1H-pyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(2)10-8(6)3-4-9(11)12/h3-5,10H,1-2H3,(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNOBVRICKZTN-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid typically involves the condensation of 3,5-dimethylpyrrole with an appropriate acrylic acid derivative. One common method includes the reaction of 3,5-dimethylpyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Knoevenagel Condensation
The acrylic acid moiety participates in Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated carbonyl derivatives. This reaction is catalyzed by weak bases (e.g., piperidine) and proceeds under mild conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Aldehyde (RCHO), piperidine, reflux | (E)-3-(3,5-Dimethyl-1H-pyrrol-2-yl)-2-alkyl/arylacrylic acid | 70–85% |
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5), facilitated by electron-donating methyl groups. Common reactions include nitration and halogenation .
Reduction of the Acrylic Acid Moiety
The α,β-unsaturated double bond is selectively reduced using catalytic hydrogenation or hydride donors .
| Reagents/Conditions | Products | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 3-(3,5-Dimethyl-1H-pyrrol-2-yl)propanoic acid | >95% | |
| NaBH₄, NiCl₂, THF | Partial reduction to allylic alcohol | 60–70% |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively .
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Esterification | ROH, H₂SO₄, reflux | Methyl/ethyl esters | 80–90% | |
| Amidation | RNH₂, DCC, DMAP | N-Substituted acrylamides | 65–75% |
Cycloaddition Reactions
The acrylic acid moiety acts as a dienophile in Diels-Alder reactions, forming six-membered heterocycles.
| Diene | Conditions | Products | Reference |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic pyrrole-fused cyclohexene |
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, yielding substituted pyrrole derivatives .
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| CuO, Quinoline, 200°C | 3,5-Dimethyl-1H-pyrrole | Radical pathway |
Key Findings from Research Studies
-
Steric Effects : The 3,5-dimethyl groups on the pyrrole ring hinder electrophilic substitution at C4, favoring C2 substitution .
-
pH-Dependent Reactivity : The acrylic acid group shows enhanced nucleophilicity in basic media (pH > 10), facilitating esterification .
-
Biological Relevance : Derivatives synthesized via Knoevenagel condensation exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus).
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing functionalized heterocycles.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Synthesis : 3-(3,5-Dimethyl-1H-pyrrol-2-yl)acrylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can be synthesized through several methods, including the reaction of 3,5-dimethylpyrrole with acryloyl chloride in the presence of bases like triethylamine under inert conditions.
Biological Applications
Bioactive Properties
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell growth through interaction with cellular targets .
- Anticancer Potential : Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation. Its structure allows it to interact with specific molecular targets, potentially leading to therapeutic applications in oncology .
Medicinal Chemistry
Drug Development
- Therapeutic Applications : The compound is being explored for its potential in drug development, particularly for designing new anticancer agents. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic contexts.
Industrial Applications
Specialty Chemicals and Materials
- Polymeric Materials : this compound is utilized in the production of specialty chemicals and materials with unique properties. Its reactivity allows for incorporation into polymeric materials and dendrimers used in drug delivery systems .
Case Studies
- Antibacterial Activity Study :
-
Anticancer Mechanism Investigation :
- Another research focused on the compound's mechanism of action against cancer cells, revealing that it could inhibit specific pathways related to cell proliferation and survival. This study provided insights into how structural variations influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid
- Structure : Contains two carboxylic acid groups at positions 2 and 4 of the pyrrole ring, with methyl groups at positions 3 and 3.
- Key Differences : The additional carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the acrylic acid derivative. This enhances solubility in polar solvents but reduces lipophilicity.
- Applications : Used in coordination chemistry as a chelating ligand for metal ions .
2-Methyl-1H-pyrrole-3-carboxylic Acid
- Structure: A monocarboxylic acid with a methyl group at position 2 and a carboxylic acid group at position 3.
- Key Differences : The absence of a conjugated acrylic acid chain reduces π-electron delocalization and acidity (pKa ~4.5 vs. ~2.5 for the acrylic acid derivative). This compound is less reactive in Diels-Alder or Michael addition reactions .
3-(3,5-Dimethyl-1H-pyrrol-2-yl)propanoic Acid
- Structure: Features a propanoic acid (CH₂CH₂COOH) instead of an acrylic acid chain.
- Key Differences: The saturated propanoic acid chain eliminates conjugation with the pyrrole ring, reducing UV absorption and chemical reactivity. This makes it less suitable for applications requiring photoactivity or electrophilic conjugation .
2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid
- Structure : Substitutes the pyrrole’s 1-position with an acetic acid group (CH₂COOH) and methyl groups at positions 2 and 5.
- Key Differences : The acetic acid group is shorter and less conjugated than acrylic acid, resulting in weaker acidity (pKa ~3.8) and diminished utility in polymerizable systems .
SU 5416 (Semaxinib)
- Structure : Contains a 3,5-dimethylpyrrole moiety linked to an indole-2-one via a methylene bridge.
- Key Differences : The indole-2-one group replaces the acrylic acid, introducing kinase-inhibitory properties. SU 5416 is a potent VEGFR2 inhibitor used in cancer research, highlighting how pyrrole derivatives can be tailored for bioactivity by varying substituents .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 177.20 | 1.2 | Moderate |
| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | 199.16 | -0.5 | High |
| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | 169.18 | 1.0 | Low |
Biological Activity
3-(3,5-Dimethyl-1H-pyrrol-2-yl)acrylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted at the 3 and 5 positions with methyl groups, linked to an acrylic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action involves modulation of enzyme activity and interaction with cellular pathways.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has exhibited cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 10 μM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results indicate that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, leading to altered cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, contributing to their death.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on triple-negative breast cancer cells, demonstrating significant inhibition of tumor growth in vitro and in vivo models.
- Antimicrobial Efficacy Study : Another study focused on its antimicrobial properties against multi-drug resistant strains, showing effectiveness comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylic acid?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a pyrrole aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) reacts with malonic acid or its derivatives under acidic or basic conditions. For example, analogous syntheses of structurally related acrylates (e.g., SU 5416) involve catalytic bases like piperidine in refluxing ethanol . Characterization of intermediates using H NMR (e.g., vinyl proton signals at δ 6.6–7.2 ppm) ensures reaction progression .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Key H NMR signals include the acrylic acid vinyl proton (δ ~6.6–7.2 ppm) and pyrrole methyl groups (δ ~2.1–2.3 ppm). C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
- HPLC : Reverse-phase C18 columns with mobile phases like methanol/water (adjusted to pH 3 with formic acid) provide optimal separation. Detection at 210–280 nm is typical for UV-active pyrrole derivatives .
Q. What are the solubility and formulation considerations for in vitro assays?
- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves well in DMSO (22 mg/mL) or ethanol (2 mg/mL) . For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in buffer or culture medium. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are recommended to optimize storage conditions .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or target specificity?
- Methodological Answer :
- Pyrrole Substitution : Introducing electron-withdrawing groups (e.g., chloro) at the 4-position of the pyrrole ring improves kinase inhibition potency, as seen in SU 5416 (VEGFR2 inhibitor) .
- Acrylic Acid Chain : Esterification (e.g., methyl ester) or amidation increases membrane permeability, while salt formation (e.g., mesylate) improves solubility for in vivo studies .
- SAR Studies : Use molecular docking to predict binding affinities to targets like VEGFR2, followed by enzymatic assays (IC determination) .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times).
- Standardization : Use validated cell lines (e.g., HUVEC for angiogenesis assays) and include positive controls (e.g., SU 5416 for VEGFR2 inhibition) .
- Metabolic Stability : Assess compound stability in plasma via LC-MS to rule out degradation artifacts .
- Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to ensure reproducibility .
Q. What crystallographic strategies are effective for structural elucidation?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) for accurate electron density maps.
- Refinement : Employ SHELXL for small-molecule refinement, particularly for handling twinned crystals or high-symmetry space groups .
- Validation : Check R-factors (R < 0.05) and residual electron density (<0.3 e/Å) to confirm structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
